2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene
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Overview
Description
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is known for its unique structure, which includes a naphthalene core with additional ethano and hexahydro groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
When compared to similar compounds such as 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, 2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene stands out due to its unique structural features and reactivity. Similar compounds include:
- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-
- 2,3A-ethanoindan, 3a,4,5,6-tetrahydro-1,1,4,4-tetramethyl-
- trans-Isolongifolanone .
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
Properties
CAS No. |
32391-44-9 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene |
InChI |
InChI=1S/C15H24/c1-13(2)6-4-5-12-11-14(3)7-9-15(12,13)10-8-14/h5H,4,6-11H2,1-3H3 |
InChI Key |
UMLOXPMLISZBGS-UHFFFAOYSA-N |
SMILES |
CC1(CCC=C2C13CCC(C2)(CC3)C)C |
Canonical SMILES |
CC1(CCC=C2C13CCC(C2)(CC3)C)C |
Origin of Product |
United States |
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